2-Methyl-7H-purin-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

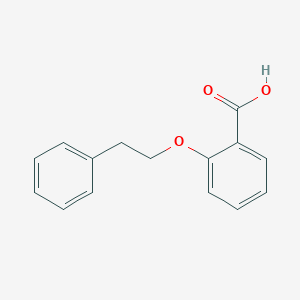

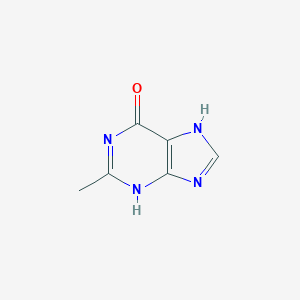

2-Methyl-7H-purin-6-ol is a compound with the molecular formula C6H6N4O . It is also known by other names such as 2-Methyl-1,7-dihydro-6H-purin-6-one . It is a major metabolite of 6-chloropurine and can be used to modify other molecules, such as isoguanine .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is mentioned that it can be used to modify other molecules . For instance, isoguanine is synthesized from this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring with a methyl group attached . The InChI representation of the molecule isInChI=1S/C6H6N4O/c1-3-9-5-4 (6 (11)10-3)7-2-8-5/h2H,1H3, (H2,7,8,9,10,11) . Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.14 g/mol . It has a computed XLogP3-AA value of -0.5, indicating its solubility characteristics . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 70.1 Ų .Mécanisme D'action

Caffeine works by blocking the adenosine receptors in the brain, which are responsible for promoting sleep and suppressing arousal. By blocking these receptors, 2-Methyl-7H-purin-6-ol increases the levels of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which promote wakefulness, alertness, and cognitive performance.

Biochemical and Physiological Effects:

Caffeine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate, which can lead to increased energy and alertness. Caffeine also increases the levels of adrenaline, which can lead to increased metabolism and fat breakdown. Additionally, this compound can affect the levels of various hormones, including cortisol, insulin, and testosterone.

Avantages Et Limitations Des Expériences En Laboratoire

Caffeine has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to administer and has well-established dosing protocols. However, 2-Methyl-7H-purin-6-ol can have variable effects on individuals, depending on their genetic makeup, age, and other factors. This variability can make it challenging to interpret the results of experiments involving this compound.

Orientations Futures

There are several future directions for research involving 2-Methyl-7H-purin-6-ol. One area of research is the investigation of the effects of this compound on different populations, including children, pregnant women, and older adults. Another area of research is the development of new this compound analogs with improved pharmacological properties. Additionally, researchers are exploring the use of this compound in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Conclusion:

In conclusion, this compound, or this compound, is a widely used central nervous system stimulant that has several applications in scientific research. It is synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotechnological methods. Caffeine works by blocking the adenosine receptors in the brain, leading to increased wakefulness, alertness, and cognitive performance. It has several biochemical and physiological effects on the body, and it has both advantages and limitations for lab experiments. Finally, there are several future directions for research involving this compound, including investigating its effects on different populations and developing new this compound analogs with improved pharmacological properties.

Méthodes De Synthèse

Caffeine can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method used for the synthesis of 2-Methyl-7H-purin-6-ol is the extraction from natural sources. The process involves the extraction of this compound from coffee beans, tea leaves, or cocoa beans using solvents such as water, ethanol, or methylene chloride. The extracted this compound is then purified through a series of processes, including filtration, crystallization, and sublimation.

Applications De Recherche Scientifique

Caffeine has been extensively studied for its various applications in scientific research. It is commonly used as a tool to study the effects of adenosine receptors on the central nervous system. Researchers use 2-Methyl-7H-purin-6-ol to block the adenosine receptors and study the effects on the brain, including the effects on sleep, alertness, and cognitive performance. Caffeine is also used in pharmacological studies to investigate the effects of drugs on the central nervous system.

Propriétés

IUPAC Name |

2-methyl-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWCABYHOMQHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355762 |

Source

|

| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5167-18-0 |

Source

|

| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.